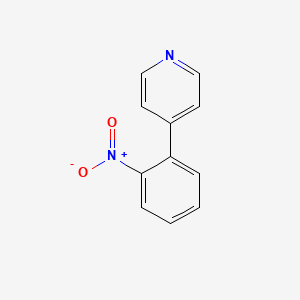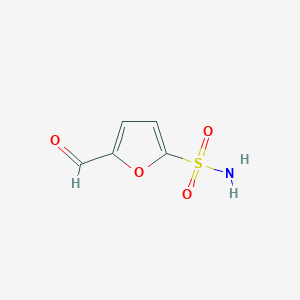
Pentanoic acid, 2-bromo-, (R)-
Descripción general
Descripción
Pentanoic acid, 2-bromo-, ®-, also known as ®-2-bromopentanoic acid, is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a bromine atom attached to the second carbon of the pentanoic acid chain. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-designation indicates the specific stereoisomer of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-bromo-, ®- can be synthesized through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position. The process typically includes the following steps:
Conversion to Acyl Bromide: The carboxylic acid is first converted to an acyl bromide using phosphorus tribromide (PBr3).
Keto-Enol Tautomerism: The acyl bromide undergoes keto-enol tautomerism.
Bromination: The enol form is then brominated using bromine (Br2).
Hydrolysis: Finally, the alpha-bromo acyl bromide is hydrolyzed to yield the alpha-bromo carboxylic acid.
Industrial Production Methods
Industrial production of ®-2-bromopentanoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-bromo-, ®- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative reactions can further modify the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Substituted pentanoic acids with various functional groups.
Reduction: 2-bromopentanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-bromo-, ®- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound can be used to study enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industrial Applications: The compound can be used as a chemical modifier to enhance the properties of other organic molecules.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 2-bromo-, ®- involves its reactivity as a carboxylic acid and the presence of the bromine atom. The bromine atom makes the alpha carbon more electrophilic, facilitating nucleophilic substitution reactions. The carboxylic acid group can participate in various biochemical pathways, interacting with enzymes and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobutanoic Acid: Similar structure but with a shorter carbon chain.
2-Bromohexanoic Acid: Similar structure but with a longer carbon chain.
2-Chloropentanoic Acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Pentanoic acid, 2-bromo-, ®- is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The ®-stereoisomer can have different biological activities and interactions compared to the (S)-stereoisomer or racemic mixtures.
Propiedades
IUPAC Name |
(2R)-2-bromopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFATTFQNRPXBQ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]ethanone](/img/structure/B3266604.png)
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)


![4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B3266625.png)

